(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, a compound belonging to the pyridazinone derivative class, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C19H25N5O with a molecular weight of approximately 339.443 g/mol. Its structure features a piperazine moiety linked to a pyridazine ring and a phenylpropene group, which contributes to its biological profile.
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor antagonist, modulating critical biological pathways. The specific mechanisms are under investigation, but preliminary studies suggest potential roles in:
- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor binding : Interacting with neurotransmitter receptors, which may influence neuropharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, with potential efficacy against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate it may induce apoptosis in malignant cells.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmission.
Antimicrobial Studies
A study evaluating several pyridazinone derivatives reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines such as HeLa and K562. The IC50 values ranged from 8.5 µM to 15 µM, indicating strong cytotoxicity compared to control agents like cisplatin . The mechanism appears to involve both extrinsic and intrinsic apoptotic pathways.
Neuropharmacological Effects
Research has suggested that the compound may interact with dopamine receptors, potentially impacting dopaminergic signaling pathways. This interaction could explain observed behavioral changes in animal models .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other pyridazinone derivatives:
Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism |
---|---|---|---|
This compound | Yes | 8.5 - 15 | Apoptosis induction |
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one | Moderate | 12 - 20 | COX inhibition |
N-(6-(4-pyrazinecarbonyl)piperazine/homopiperazine-1-yl)pyridin derivatives | Yes | 10 - 18 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study on Anticancer Effects : A study conducted on HeLa cells demonstrated that treatment with the compound resulted in significant apoptosis, suggesting its use as a potential chemotherapeutic agent.
- Case Study on Antimicrobial Efficacy : Research involving Staphylococcus aureus indicated that the compound could serve as an alternative treatment option for antibiotic-resistant infections.
Eigenschaften
IUPAC Name |
(E)-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLSBIYJZATFK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.